molecular formula C20H36N2O8S2 B2770517 Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) CAS No. 144373-70-6

Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate)

Cat. No.: B2770517
CAS No.: 144373-70-6
M. Wt: 496.63
InChI Key: IXVFCNHFBRIZNT-KBPBESRZSA-N
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Description

Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) is a complex organic compound characterized by its unique disulfide linkage and tert-butoxycarbonyl-protected amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) typically involves the following steps:

    Formation of the Disulfide Linkage: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved through the oxidation of thiols using reagents such as iodine or hydrogen peroxide.

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling Reactions: The protected amino acids are then coupled to the disulfide core using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids or other higher oxidation states.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The Boc-protected amino groups can undergo substitution reactions, particularly deprotection under acidic conditions to yield free amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Free amines after Boc deprotection.

Scientific Research Applications

Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Potential use in the development of disulfide-rich drugs and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol-containing molecules, leading to the formation or reduction of disulfide bonds, thereby influencing the structure and function of proteins.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl disulfide: Lacks the amino acid components and Boc protection.

    Cystine: A naturally occurring amino acid with a disulfide bond but without Boc protection.

    Boc-protected amino acids: Similar in terms of Boc protection but lack the disulfide linkage.

Uniqueness

Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) is unique due to its combination of a disulfide bond and Boc-protected amino acids. This dual functionality makes it particularly useful in synthetic chemistry and biochemistry for studying disulfide bond dynamics and for the synthesis of complex molecules.

Properties

IUPAC Name

methyl (2S)-4-[[(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVFCNHFBRIZNT-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSSCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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